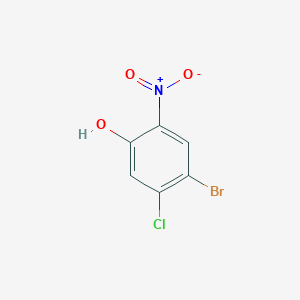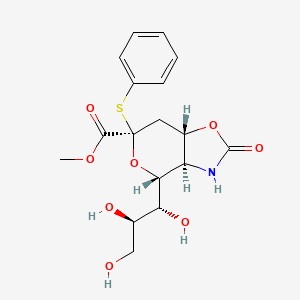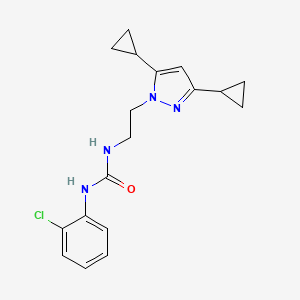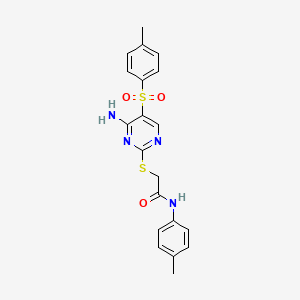![molecular formula C14H12ClNO4S B2576762 3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 438021-88-6](/img/structure/B2576762.png)
3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 306955-84-0 . It has a molecular weight of 311.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H10ClNO4S/c14-10-4-2-5-11(8-10)15-20(18,19)12-6-1-3-9(7-12)13(16)17/h1-8,15H,(H,16,17) . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 311.75 .
Wissenschaftliche Forschungsanwendungen
Antiviral and Antibacterial Properties
Compounds derived from sulfamoyl benzoic acid have been investigated for their antiviral and antibacterial activities. For instance, certain derivatives have shown significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012). Similarly, 4-chloro-3-sulfamoylbenzoic acid has demonstrated moderate anti-bacterial activity against both gram-positive and gram-negative bacteria, showcasing its potential in developing new antimicrobial agents (Kavitha et al., 2020).
Catalysis and Green Chemistry
Sulfamoyl benzoic acid derivatives are also explored in catalysis, contributing to green chemistry applications. Sulfonated diatomite, a material related to sulfamoyl functionalities, has been used as an efficient heterogeneous solid acid nanoporous catalyst for the synthesis of dibenzo[a,j]xanthenes under solvent-free conditions, emphasizing the role of such compounds in facilitating environmentally friendly chemical processes (Naeimi & Nazifi, 2014).
Material Science
In material science, the structural and reactivity studies of sulfamoyl benzoic acid derivatives have led to the development of new materials with potential applications in sensors and selective adsorption of dyes. The investigation into microporous anionic metal-organic frameworks incorporating sulfone functionalities, for example, has revealed their capabilities in lanthanide post-functionalization and their use as luminescent probes and in dye adsorption processes (Guo et al., 2017).
Environmental Applications
The environmental applications of sulfamoyl benzoic acid derivatives include studies on the oxidative desulfurization of diesel fuel, highlighting their potential in reducing sulfur content and improving fuel quality with minimal environmental impact (Gao et al., 2010). These studies demonstrate the diverse applications of sulfamoyl benzoic acid derivatives in addressing global challenges in health, sustainability, and environmental protection.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-5-6-10(14(17)18)7-13(9)21(19,20)16-12-4-2-3-11(15)8-12/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSRKKAEEKYVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)
![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)



![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)

![2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2576698.png)
![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-butylcarbamate](/img/structure/B2576699.png)
![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2576700.png)

